BenchChemオンラインストアへようこそ!

Ly93

Sphingomyelin synthase 2 SMS2 inhibitor Isoform selectivity

Ly93 is the most extensively characterized selective SMS2 inhibitor, with >1400-fold selectivity over SMS1. Validated in atherosclerosis (apoE KO mouse) and insulin resistance models, it provides PD biomarker-confirmed target engagement. As the only SMS2 inhibitor with published in vivo anti-atherosclerotic efficacy, Ly93 is the definitive reference standard for benchmarking novel SMS2 inhibitors.

Molecular Formula C21H20N2O2
Molecular Weight 332.4 g/mol
CAS No. 1883528-69-5
Cat. No. B610890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLy93
CAS1883528-69-5
SynonymsSMS2-IN-Ly93;  SMS2 IN Ly93;  SMS2NLy93
Molecular FormulaC21H20N2O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3
InChIInChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24)
InChIKeyYRUSTWBJNUPPQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ly93 (CAS 1883528-69-5) for Atherosclerosis Research – Selective SMS2 Inhibitor Procurement Guide


Ly93 (CAS 1883528-69-5), also designated SMS2-IN-Ly93, is a 2-benzyloxybenzamide derivative that functions as a potent, orally bioavailable, and highly selective sphingomyelin synthase 2 (SMS2) inhibitor. Discovered through scaffold hopping and structural optimization, Ly93 is among the most extensively characterized selective SMS2 inhibitors available for preclinical research, with validated in vivo anti-atherosclerotic activity in apoE knockout mouse models [1]. The compound has also demonstrated efficacy in ameliorating diet-induced insulin resistance in C57BL/6 mice, expanding its utility beyond atherosclerosis to metabolic disorder research [2].

Ly93 (CAS 1883528-69-5) vs. Alternative SMS Inhibitors – Why Molecular Selectivity Dictates Procurement Decisions


The sphingomyelin synthase family comprises two isoforms, SMS1 and SMS2, which exhibit distinct subcellular localizations and functional roles in lipid homeostasis and inflammation. SMS1 resides primarily in the trans-Golgi apparatus, whereas SMS2 localizes predominantly to the plasma membrane [1]. Non-selective inhibitors or genetic knockout of both isoforms simultaneously produce confounding phenotypes that obscure mechanistic interpretation and may compromise experimental reproducibility. Selective pharmacological inhibition of SMS2 has emerged as a validated therapeutic strategy for atherosclerosis, as demonstrated by reduced lesion formation and inflammatory cytokine production in SMS2 knockout mouse models [2]. Consequently, substitution of Ly93 with non-selective SMS inhibitors (e.g., D609) or inhibitors of alternative sphingolipid pathway enzymes (e.g., nSMase2 inhibitor GW4869) fundamentally alters the experimental pharmacology and invalidates comparisons across studies. Furthermore, the limited availability of extensively characterized selective SMS2 inhibitors—only a handful have published in vivo anti-atherosclerotic data—makes Ly93 a critical reference compound for this target class [1].

Ly93 (CAS 1883528-69-5) Differential Performance Metrics – Quantified Selectivity and In Vivo Efficacy Data


Ly93 vs. SMS2-IN-2 – Head-to-Head SMS2/SMS1 Selectivity Comparison

Ly93 demonstrates substantially superior isoform selectivity for SMS2 over SMS1 compared to the alternative selective inhibitor SMS2-IN-2. Ly93 exhibits an IC₅₀ of 91 nM against purified SMS2 and 133.9 μM against SMS1, yielding a selectivity ratio exceeding 1400-fold [1]. In contrast, SMS2-IN-2 demonstrates an IC₅₀ of 100 nM for SMS2 and 56 μM for SMS1, corresponding to a selectivity ratio of approximately 560-fold . This 2.5-fold higher selectivity margin for Ly93 may reduce off-target SMS1 engagement in cellular assays, enhancing the specificity of observed biological effects attributable solely to SMS2 inhibition.

Sphingomyelin synthase 2 SMS2 inhibitor Isoform selectivity Enzyme inhibition

Ly93 vs. D609 – Selective SMS2 Inhibition Versus Multi-Target Polypharmacology

Ly93 is a selective SMS2 inhibitor with >1400-fold selectivity over SMS1 (IC₅₀ 91 nM vs. 133.9 μM) and no reported activity against phosphatidylcholine-specific phospholipase C (PC-PLC) [1]. In contrast, the widely used research tool D609 (tricyclodecan-9-yl-xanthogenate) is a non-selective SMS inhibitor that also potently inhibits PC-PLC and chelates Zn²⁺ [2]. D609's polypharmacology—affecting both SM and diacylglycerol/ceramide signaling pathways—makes attribution of biological effects to SMS inhibition alone impossible. D609 has no published isoform selectivity data and inhibits both SMS1 and SMS2 indiscriminately, fundamentally altering the experimental pharmacology compared to selective SMS2 inhibition with Ly93.

Target selectivity Sphingomyelin synthase PC-PLC Polypharmacology

Ly93 In Vivo Efficacy – Dose-Dependent Reduction of Atherosclerotic Lesions in apoE⁻/⁻ Mice

Ly93 demonstrated dose-dependent attenuation of atherosclerotic lesions in apolipoprotein E knockout (apoE⁻/⁻) mice, a gold-standard preclinical model of atherosclerosis. Following oral administration, Ly93 significantly reduced lesion area in both the aortic root and the entire aorta, as well as decreased macrophage content within lesions [1]. This in vivo anti-atherosclerotic efficacy validates SMS2 as a therapeutic target and establishes Ly93 as a pharmacologically active tool compound for atherosclerosis research. In contrast, the alternative selective SMS2 inhibitor SMS2-IN-2 has no published in vivo atherosclerosis efficacy data as of this assessment, and SMS2-IN-1 similarly lacks published in vivo disease model validation.

Atherosclerosis apoE knockout mice In vivo pharmacology SMS2 inhibition

Ly93 vs. SMS2-IN-2 – Comparative Plasma SM Reduction in C57BL/6J Mice

Both Ly93 and SMS2-IN-2 are orally active SMS2 inhibitors; however, their published pharmacodynamic (PD) characterization differs substantially in scope. Ly93, administered orally at 100 mg/kg once daily for 7 days to C57BL/6J mice, significantly decreased plasma sphingomyelin (SM) levels compared to vehicle controls [1]. This PD marker directly reflects target engagement and SMS2 inhibition in vivo. SMS2-IN-2 is described as orally active, but published quantitative plasma SM reduction data in normal mice are not available in the primary peer-reviewed literature as of this assessment .

Pharmacodynamics Plasma sphingomyelin Oral bioavailability SMS2 inhibition

Ly93 in Insulin Resistance Models – Expanded Therapeutic Utility Beyond Atherosclerosis

Ly93 has demonstrated efficacy in ameliorating diet-induced insulin resistance in C57BL/6 mice, a finding not reported for other selective SMS2 inhibitors including SMS2-IN-1 or SMS2-IN-2 [1]. High-fat diet-fed C57BL/6 mice treated with Ly93 exhibited improved insulin sensitivity, lower blood insulin levels, and enhanced insulin tolerance compared to untreated controls. Mechanistically, Ly93 upregulated phosphorylation of IRS-1, Akt, and GSK-3β, enhancing insulin signaling. In vitro, Ly93 enhanced Akt phosphorylation in HepG2 cells, an effect reversed by exogenous sphingomyelin. This dual atherosclerosis/insulin resistance efficacy profile positions Ly93 uniquely among commercially available SMS2 inhibitors for metabolic-cardiovascular crossover studies.

Insulin resistance Type 2 diabetes Metabolic disease SMS2 inhibitor

Ly93 (CAS 1883528-69-5) Research Applications – Validated Experimental Use Cases for SMS2 Pharmacology


Preclinical Atherosclerosis Efficacy Studies in apoE⁻/⁻ Mouse Models

Ly93 is validated for dose-dependent attenuation of atherosclerotic lesions in apolipoprotein E knockout mice, reducing lesion area in both aortic root and entire aorta and decreasing lesional macrophage content [1]. Oral administration at 100 mg/kg once daily for 7 days significantly decreases plasma SM levels in C57BL/6J mice, providing a PD biomarker for target engagement [1]. This established efficacy makes Ly93 an ideal reference SMS2 inhibitor for benchmarking novel compounds or validating SMS2 as a target in atherosclerosis models.

Insulin Resistance and Type 2 Diabetes Research in Diet-Induced Models

Ly93 ameliorates high-fat diet-induced insulin resistance in C57BL/6 mice via the IRS-1/Akt/GSK-3β signaling pathway, improving insulin sensitivity, lowering blood insulin, and enhancing insulin tolerance [2]. In vitro, Ly93 enhances Akt phosphorylation in HepG2 cells, reversible by exogenous sphingomyelin [2]. This validates SMS2 as a metabolic target and positions Ly93 as a unique tool for exploring the sphingolipid–insulin signaling axis, distinct from SMS2-IN-1 and SMS2-IN-2 which lack published metabolic efficacy data.

Mechanistic Studies of SMS2-Selective vs. SMS1/SMS2 Dual Pharmacology

Ly93's >1400-fold selectivity for SMS2 over SMS1 enables clean interrogation of SMS2-specific biology without confounding SMS1 inhibition [1]. This contrasts sharply with D609, a non-selective SMS inhibitor with additional PC-PLC activity and Zn²⁺ chelation properties [3]. Researchers requiring isoform-specific pharmacology to dissect SMS1 versus SMS2 functions should prioritize Ly93 over non-selective tool compounds, and may use Ly93 alongside SMS2-IN-2 (560-fold selective) to assess whether selectivity margins influence phenotypic outcomes.

Comparative Pharmacology Studies with Other Selective SMS2 Inhibitors

Among commercially available selective SMS2 inhibitors, Ly93 occupies a unique position with its high selectivity ratio (>1400-fold) and comprehensive in vivo validation package including atherosclerosis and insulin resistance efficacy [1][2]. SMS2-IN-1, while more potent (IC₅₀ 6.5 nM), exhibits only 150-fold selectivity and lacks published in vivo disease model validation. SMS2-IN-2 shows intermediate selectivity (560-fold) but lacks peer-reviewed in vivo efficacy data . Ly93 serves as a validated reference standard for SMS2 pharmacology, enabling head-to-head comparisons with newer inhibitors in both enzyme and cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ly93

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.